molecular formula C5H4FNO3S B2881936 2-Oxo-1H-pyridine-3-sulfonyl fluoride CAS No. 2137644-25-6

2-Oxo-1H-pyridine-3-sulfonyl fluoride

Cat. No.: B2881936
CAS No.: 2137644-25-6
M. Wt: 177.15
InChI Key: XFPAPEFBJNRRPJ-UHFFFAOYSA-N
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Description

2-Oxo-1H-pyridine-3-sulfonyl fluoride is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique chemical structure, which includes a pyridine ring with a sulfonyl fluoride group and an oxo group. Its distinct properties make it a valuable subject of study in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1H-pyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the pyridine ring. One common method involves the reaction of pyridine derivatives with sulfonyl fluoride reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1H-pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions may produce different oxo compounds.

Scientific Research Applications

2-Oxo-1H-pyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-1H-pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modulation of their activity. This mechanism is of particular interest in the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

2-Oxo-1H-pyridine-3-sulfonyl fluoride can be compared with other similar compounds, such as:

    Pyridine-3-sulfonyl chloride: Similar in structure but with a chloride group instead of a fluoride group.

    2-Oxo-1H-pyridine-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

    Pyridine-3-sulfonic acid: Lacks the oxo group and has a sulfonic acid group instead.

The uniqueness of this compound lies in its combination of the oxo group and the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-oxo-1H-pyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPAPEFBJNRRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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